An In-depth Technical Guide to the Spectroscopic Analysis of 3-(4-Methylphenyl)picolinic Acid
An In-depth Technical Guide to the Spectroscopic Analysis of 3-(4-Methylphenyl)picolinic Acid
Introduction
3-(4-Methylphenyl)picolinic acid (CAS No: 1225506-25-1) is a heterocyclic aromatic compound with the molecular formula C₁₃H₁₁NO₂ and a molecular weight of 213.24 g/mol [1]. As a derivative of picolinic acid, a known bidentate chelating agent and a catabolite of tryptophan, this molecule holds potential interest in medicinal chemistry and materials science[2][3]. The precise substitution of the tolyl group at the 3-position of the pyridine ring introduces specific steric and electronic properties that can influence its biological activity and coordination chemistry.
For researchers in drug development and chemical synthesis, unambiguous structural confirmation and purity assessment are paramount. This technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize 3-(4-Methylphenyl)picolinic acid. The focus is not merely on the data itself, but on the rationale behind the experimental choices and the logic of spectral interpretation, ensuring a robust and self-validating analytical workflow.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of hydrogen (¹H) and carbon (¹³C) atoms.
Expertise & Experience: The Rationale Behind Experimental Choices
The choice of solvent is a critical first step in NMR analysis. While CDCl₃ is a common choice, for a carboxylic acid like 3-(4-Methylphenyl)picolinic acid, a protic solvent like deuterated dimethyl sulfoxide (DMSO-d₆) is often superior. The acidic proton of the carboxyl group is labile and can exchange with trace amounts of water, leading to peak broadening or disappearance in CDCl₃. DMSO-d₆, being a hydrogen bond acceptor, slows this exchange process, typically allowing for the clear observation of the -COOH proton as a broad singlet at a downfield chemical shift (>10 ppm). Furthermore, the aromatic protons are often well-resolved in DMSO-d₆. All commercial reagents and solvents should be used without further purification unless specified[4].
Experimental Protocol: ¹H and ¹³C NMR
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Sample Preparation: Accurately weigh approximately 10-15 mg of 3-(4-Methylphenyl)picolinic acid.
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Dissolution: Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
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Homogenization: Gently vortex the tube to ensure the sample is fully dissolved and the solution is homogeneous.
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Instrument Setup: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.
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Data Acquisition: Record the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard acquisition parameters are typically sufficient. The internal reference is the residual proton signal from the deuterated solvent (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
NMR Analysis Workflow
Caption: Workflow for NMR spectroscopic analysis.
Data Interpretation
¹H NMR Spectrum (Predicted, 400 MHz, DMSO-d₆)
The ¹H NMR spectrum is expected to show distinct signals corresponding to the three different proton environments: the picolinic acid ring, the 4-methylphenyl (tolyl) group, and the carboxylic acid.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.0 | br s | 1H | H -OOC | The acidic proton of the carboxylic acid appears as a very downfield, broad singlet. |
| ~8.7 | dd | 1H | H-6 (Picolinyl) | Doublet of doublets, ortho to the nitrogen and meta to the carboxyl group. |
| ~8.1 | t | 1H | H-4 (Picolinyl) | Triplet (or dd), coupled to H-5 and H-3 (long-range). |
| ~7.7 | dd | 1H | H-5 (Picolinyl) | Doublet of doublets, coupled to H-4 and H-6. |
| ~7.4 | d | 2H | H-2', H-6' (Tolyl) | Aromatic protons on the tolyl ring adjacent to the picolinyl ring, appearing as a doublet. |
| ~7.2 | d | 2H | H-3', H-5' (Tolyl) | Aromatic protons on the tolyl ring ortho to the methyl group, appearing as a doublet. |
| ~2.4 | s | 3H | H ₃C- | The methyl group protons appear as a sharp singlet. |
Note: Specific chemical shifts and coupling constants can vary slightly. The assignments are based on established chemical shift principles for pyridine and substituted benzene derivatives.[5]
¹³C NMR Spectrum (Predicted, 100 MHz, DMSO-d₆)
The ¹³C NMR spectrum should display 11 unique carbon signals, as two pairs of carbons on the tolyl ring are chemically equivalent due to symmetry.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~167 | C=O | Carboxylic acid carbonyl carbon, typically found in this downfield region. |
| ~150 | C-2 (Picolinyl) | Carbon bearing the carboxylic acid group, adjacent to nitrogen. |
| ~148 | C-6 (Picolinyl) | Carbon ortho to the nitrogen. |
| ~140 | C-4' (Tolyl) | Quaternary carbon of the tolyl ring bearing the methyl group. |
| ~138 | C-4 (Picolinyl) | Protonated carbon on the pyridine ring. |
| ~136 | C-1' (Tolyl) | Quaternary carbon of the tolyl ring attached to the picolinyl ring. |
| ~130 | C-3 (Picolinyl) | Quaternary carbon bearing the tolyl substituent. |
| ~129 | C-3', C-5' (Tolyl) | Protonated carbons on the tolyl ring. |
| ~128 | C-2', C-6' (Tolyl) | Protonated carbons on the tolyl ring. |
| ~125 | C-5 (Picolinyl) | Protonated carbon on the pyridine ring. |
| ~21 | CH₃ | Methyl group carbon, appearing in the aliphatic upfield region. |
Note: These assignments are predictive and based on analogous structures and spectral databases.[6][7]
II. Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Experimental Protocol: Attenuated Total Reflectance (ATR)
Modern IR analysis predominantly uses an ATR accessory, which requires minimal sample preparation.
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Instrument Background: Record a background spectrum of the clean, empty ATR crystal.
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Sample Application: Place a small amount (a few milligrams) of the solid 3-(4-Methylphenyl)picolinic acid sample directly onto the ATR crystal.
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Pressure Application: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
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Data Acquisition: Collect the IR spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
IR Analysis Workflow
Caption: Workflow for IR spectroscopic analysis.
Data Interpretation
The IR spectrum provides a molecular "fingerprint" and confirms the presence of the key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
| 3300 - 2500 | Broad | O-H (Carboxylic Acid) | Stretching |
| 3100 - 3000 | Medium | C-H (Aromatic) | Stretching |
| 3000 - 2850 | Weak | C-H (Methyl) | Stretching |
| ~1710 | Strong | C=O (Carboxylic Acid) | Stretching |
| 1600 - 1450 | Medium-Strong | C=C and C=N (Aromatic Rings) | Stretching |
| ~1300 | Medium | C-O (Carboxylic Acid) | Stretching |
| ~900 | Broad | O-H (Carboxylic Acid Dimer) | Out-of-plane bend |
*Rationale: The most characteristic absorption is the extremely broad O-H stretch centered around 3000 cm⁻¹, which is typical for a hydrogen-bonded carboxylic acid dimer in the solid state[8]. This often overlaps with the C-H stretching vibrations. The strong, sharp carbonyl (C=O) peak around 1710 cm⁻¹ is another definitive feature of the carboxylic acid group. The series of peaks in the 1600-1450 cm⁻¹ region confirms the presence of the two aromatic ring systems[9].
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern upon ionization.
Expertise & Experience: Ionization Method
Electron Ionization (EI) is a common "hard" ionization technique that imparts significant energy to the molecule, causing predictable fragmentation. This is highly valuable for structural elucidation. The resulting mass spectrum will show a molecular ion peak (M⁺˙) corresponding to the intact molecule's mass, along with numerous fragment ion peaks.
Experimental Protocol: Electron Ionization (EI-MS)
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Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
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Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) in a high vacuum, causing ionization and fragmentation.
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Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
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Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
MS Analysis Workflowdot
Sources
- 1. 3-(4-Methylphenyl)picolinic acid | 1225506-25-1 [sigmaaldrich.com]
- 2. sjctni.edu [sjctni.edu]
- 3. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. 3-Picoline(108-99-6) 13C NMR [m.chemicalbook.com]
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